4-((2-Methoxyphenyl)thio)pentan-2-one
Description
4-((2-Methoxyphenyl)thio)pentan-2-one is a thioether-functionalized ketone characterized by a 2-methoxyphenylthio group attached to the 4-position of pentan-2-one. This compound belongs to a broader class of thioether ketones, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric properties.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(13)8-10(2)15-12-7-5-4-6-11(12)14-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
FKKNCZZJSHPKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenylthiol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-((2-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s thioether and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core structure with several synthesized thioether ketones (Table 1). Key structural variations include:
- Aromatic substituents : Position and electronic nature (e.g., electron-withdrawing vs. donating groups).
- Aliphatic/cycloaliphatic substituents : Chain length and branching.
Electronic and Steric Effects on Reactivity and Stability
- Electron-donating groups (EDGs) : The 2-methoxyphenyl group in the target compound likely increases electron density at sulfur, favoring nucleophilic reactions (e.g., alkylation or oxidation). However, steric hindrance from the methoxy group may limit reactivity compared to less bulky analogs like 4q (4-chlorobenzylthio) .
- Aliphatic vs. aromatic thioethers : Aliphatic derivatives (e.g., 4r , butylthio) show lower yields (36%) compared to aromatic analogs, suggesting challenges in stabilizing transition states during synthesis .
Spectroscopic and Physicochemical Properties
- $^{1}\text{H NMR}$ : Aromatic protons in 4l and 4q resonate between δ 7.13–7.54 ppm, while aliphatic protons (e.g., methyl groups) appear at δ 1.42–2.75 ppm . The methoxy group in the target compound would likely produce a singlet near δ 3.8–4.0 ppm.
- HRMS : All compounds in Table 1 show accurate mass matches (e.g., 4l [M+Na]$^+$: Δm/z = 0.0013), validating their molecular formulae .
Toxicity and Handling Considerations
Limited toxicological data are available for these compounds. For example, 4-(Furfurylthio)pentan-2-one (FEMA 3840) is used as a flavoring agent, but safety assessments remain incomplete . Similarly, Thiophene fentanyl hydrochloride analogs highlight the need for caution due to unstudied toxicity profiles .
Biological Activity
4-((2-Methoxyphenyl)thio)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a thioether linkage and a ketone functional group, which may contribute to its pharmacological properties. This article provides a detailed examination of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl thiol with a suitable alkyl halide or ketone precursor. This process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thioether compounds, including this compound. The compound exhibits significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 1 to 5 µmol/mL, indicating effective inhibition of microbial growth compared to standard antibiotics .
| Compound | MIC (µmol/mL) | Target Pathogen |
|---|---|---|
| This compound | 1 - 5 | Various Gram-positive and Gram-negative bacteria |
| Standard Antibiotics | 1 - 3 | Various pathogens |
The mechanism through which this compound exerts its antimicrobial effects involves disruption of bacterial membrane integrity. This disruption leads to leakage of cellular contents and ultimately cell death . The compound’s thioether group may play a crucial role in its interaction with membrane proteins.
Case Studies
In a recent study examining the structure-activity relationship (SAR) of thioether compounds, it was found that modifications to the phenyl ring significantly influenced antimicrobial activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .
Anticancer Potential
Thioether compounds have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound's ability to interact with cellular signaling pathways is currently under investigation.
Antioxidant Activity
The antioxidant capacity of thioether derivatives has been documented in several studies, indicating that these compounds can scavenge free radicals and reduce oxidative stress in cells. This property adds to their therapeutic potential, particularly in diseases characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
